3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride

Pharmacokinetics Penicillin Serum concentration

3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride (CAS 69399-79-7), also designated FCMIC chloride, is a halogenated isoxazole-4-carbonyl chloride building block with molecular formula C₁₁H₆Cl₂FNO₂ and a molecular weight of 274.08 g/mol. It is the indispensable activated acylating agent for the manufacture of flucloxacillin sodium, a β-lactamase-resistant isoxazolyl penicillin antibiotic.

Molecular Formula C11H6Cl2FNO2
Molecular Weight 274.07 g/mol
CAS No. 69399-79-7
Cat. No. B029864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride
CAS69399-79-7
Synonyms3-(2-Chloro-6-fluorophenyl)-5-methylisoxazol-4-oyl Chloride;  _x000B_3-(6-Fluoro-2-chlorophenyl)-5-methylisoxazol-4-carbonyl Chloride
Molecular FormulaC11H6Cl2FNO2
Molecular Weight274.07 g/mol
Structural Identifiers
SMILESCC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)Cl
InChIInChI=1S/C11H6Cl2FNO2/c1-5-8(11(13)16)10(15-17-5)9-6(12)3-2-4-7(9)14/h2-4H,1H3
InChIKeyXJCUKCOLGJDGGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride (CAS 69399-79-7): Procurement-Grade Profile for Pharmaceutical Intermediates


3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride (CAS 69399-79-7), also designated FCMIC chloride, is a halogenated isoxazole-4-carbonyl chloride building block with molecular formula C₁₁H₆Cl₂FNO₂ and a molecular weight of 274.08 g/mol [1]. It is the indispensable activated acylating agent for the manufacture of flucloxacillin sodium, a β-lactamase-resistant isoxazolyl penicillin antibiotic . The compound bears a distinctive 2-chloro-6-fluorophenyl substitution pattern on the isoxazole ring, which directly determines the pharmacokinetic profile of the final flucloxacillin API and differentiates it from the oxacillin, cloxacillin, and dicloxacillin series that rely on alternative phenyl substitution patterns [2].

Why 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride Cannot Be Replaced by Other Isoxazole-4-carbonyl Chlorides


Although the isoxazole-4-carbonyl chloride scaffold is shared across multiple penicillinase-resistant penicillin intermediates—oxacillin (5-methyl-3-phenyl), cloxacillin (3-(2-chlorophenyl)), and dicloxacillin (3-(2,6-dichlorophenyl))—the 2-chloro-6-fluoro substitution pattern on the phenyl ring of the target compound produces a final antibiotic, flucloxacillin, with a discrete pharmacokinetic and pharmacodynamic signature that cannot be replicated by any other member of the class [1]. Direct comparative clinical data demonstrate that flucloxacillin yields significantly higher free (unbound) serum levels after both oral and intramuscular administration than oxacillin, cloxacillin, and dicloxacillin, and achieves double the intravenous serum concentration of dicloxacillin . Substituting the target carbonyl chloride with a mono-chloro, dichloro, or unsubstituted phenyl analog irreversibly alters the downstream API's protein binding, absorption, half-life, and local tolerability upon injection—parameters that are locked into the precise halogenation pattern of the isoxazole side-chain precursor [2].

Quantitative Differentiation Evidence for 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride Versus Closest Isoxazole-4-carbonyl Chloride Analogs


Free Serum Level Superiority of Flucloxacillin Over All Three Comparator Isoxazolyl Penicillins After Intramuscular Administration

In a direct head-to-head comparative clinical study by Sutherland et al. (1970), flucloxacillin—the exclusive downstream API of the target carbonyl chloride—was compared against oxacillin, cloxacillin, and dicloxacillin in human subjects. After intramuscular injection, the free (unbound) serum levels of flucloxacillin were higher than those of oxacillin, cloxacillin, and dicloxacillin [1]. In a separate pharmacokinetic investigation by Simon et al. (1973), intravenous flucloxacillin produced serum levels double those of intravenous dicloxacillin, and four-fold higher than those of intravenous oxacillin measured 8–15 minutes post-injection . These differences are directly attributable to the 2-chloro-6-fluorophenyl side-chain architecture introduced exclusively by the target carbonyl chloride during acylation of 6-APA.

Pharmacokinetics Penicillin Serum concentration Protein binding

Protein Binding Differentiation: Flucloxacillin 92.6% Bound Versus Higher Dicloxacillin Binding

Sutherland et al. (1970) quantified the extent of binding of flucloxacillin to human serum proteins at 92.6% [1]. The degree of binding was similar to that of oxacillin and cloxacillin but was measurably less than that of dicloxacillin, the 2,6-dichlorophenyl analog derived from the corresponding 2,6-dichloro carbonyl chloride (CAS 4462-55-9) [1]. Chinese pharmacological reference sources further corroborate that all isoxazolyl penicillins exhibit plasma protein binding rates above 95%, but flucloxacillin maintains a slightly lower bound fraction, translating into a higher free (active) drug concentration at equilibrium [2].

Protein binding Pharmacokinetics Isoxazolyl penicillin Free drug fraction

Intravenous Half-Life Advantage: Flucloxacillin 48 min Versus Oxacillin 25–26 min

Simon et al. (1973) reported that after intravenous administration, the elimination half-life of flucloxacillin (48 min) and dicloxacillin (42 min) was nearly double that of oxacillin (25 min) . An independent source (Thieme Connect abstract) corroborates half-life values of 48 min for flucloxacillin, 42 min for dicloxacillin, and 26 min for oxacillin after IV dosing . The extended half-life of flucloxacillin, conferred by the 2-chloro-6-fluorophenyl side-chain architecture, supports less frequent dosing schedules and more sustained serum bactericidal titers compared to the unsubstituted phenyl analog (oxacillin) derived from 5-methyl-3-phenylisoxazole-4-carbonyl chloride (CAS 16883-16-2).

Half-life Elimination kinetics Intravenous administration Dosing interval

Physicochemical Handling and Storage Profile Differentiated from Liquid and Low-Melting Analog Intermediates

The target compound is a solid at 20°C with a melting point of 48–52°C, a boiling point of 368.265°C, and a density of 1.446 g/cm³ . This contrasts sharply with the oxacillin intermediate 5-methyl-3-phenylisoxazole-4-carbonyl chloride (CAS 16883-16-2), which is a liquid at ambient temperature with a melting point of 24–25°C, a boiling point of 170°C at 15 mmHg, and a density of 1.27 [1]. The cloxacillin intermediate (CAS 25629-50-9, 2-chlorophenyl analog) melts at 41–42°C with a density of 1.381 , while the dicloxacillin intermediate (CAS 4462-55-9, 2,6-dichlorophenyl analog) melts at a considerably higher 92–95°C . The target compound's intermediate melting range (48–52°C) and higher density offer a distinct balance: it remains a conveniently weighable solid under standard laboratory conditions yet liquefies well below the temperature at which thermal degradation of the acyl chloride functionality becomes a concern.

Melting point Physical form Storage condition Handling safety

Oral Bioavailability and Absorption Differentiation of the Target-Derived API Versus Oxacillin and Cloxacillin Pathways

Simon et al. (1973) quantified oral absorption for the two key isoxazolyl penicillins: dicloxacillin at 70% and flucloxacillin at 50% after oral administration . Despite its lower absolute oral absorption, flucloxacillin achieves comparable or higher total and free serum levels than the more completely absorbed dicloxacillin and superior levels to oxacillin and cloxacillin when administered orally, as demonstrated by Sutherland et al. (1970) [1]. A 2023 pharmacokinetic review reports flucloxacillin oral bioavailability in the range of 54–79%, with only approximately 10% metabolized and 75% renally excreted unchanged [2]. This pharmacokinetic efficiency—high serum levels achieved from a moderate absorbed fraction—is a direct consequence of the fluorine atom contributed by the target carbonyl chloride, which reduces first-pass metabolism relative to the non-fluorinated analogs.

Oral absorption Bioavailability Enteral administration Isoxazolyl penicillin

Purity Specification Benchmarking Against Comparator Isoxazole-4-carbonyl Chloride Intermediates

Commercially available lots of the target compound are supplied at specified purities of 95% (AKSci, Santa Cruz Biotechnology), 97% (Coolpharm), and ≥98% (Molcore) [1]. The cloxacillin intermediate (CAS 25629-50-9) is typically supplied at 95% minimum purity . The dicloxacillin intermediate (CAS 4462-55-9) is available at 95% (AKSci) and 97% (Santa Cruz Biotechnology) . The oxacillin intermediate (CAS 16883-16-2) is offered at 98% purity (abcr) . While the upper purity tier of the target compound (97–98%) is competitive with the best available grades of its analogs, no comparator intermediate consistently exceeds 98% across multiple suppliers, indicating a uniform purity ceiling for this compound class driven by the hydrolytic sensitivity of the acyl chloride functional group.

Purity specification Quality control Pharmaceutical intermediate Procurement standard

Validated Application Scenarios for 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride in Pharmaceutical Development and Manufacturing


GMP-Compliant Manufacture of Flucloxacillin Sodium API with Optimized Parenteral Pharmacokinetics

The target carbonyl chloride is the sole acylating agent capable of installing the 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxamido side chain onto 6-aminopenicillanic acid (6-APA) to produce flucloxacillin sodium . Patent CN102702227A describes a preparative-scale acylation protocol in which 13.5–15 g of the target compound is reacted with 10 g of 6-APA in aqueous acetone at −5°C to 10°C, yielding flucloxacillin sodium at process concentrations of 0.085–0.14 g/mL as quantified by in-process liquid-phase detection [1]. The resulting API achieves free serum levels superior to all other isoxazolyl penicillins and an IV half-life nearly double that of oxacillin, making this intermediate irreplaceable for manufacturers targeting the injectable flucloxacillin market .

Benchmarking and Analytical Reference Standard for Isoxazole-4-carbonyl Chloride Quality Control

With a well-defined melting point of 48–52°C, a boiling point of 368.265°C, and a density of 1.446 g/cm³, the target compound serves as a physicochemical reference standard for the isoxazole-4-carbonyl chloride subclass . Its intermediate melting range—higher than the oxacillin intermediate (liquid at 25°C) and lower than the dicloxacillin intermediate (92–95°C)—provides a convenient solid-state reference for differential scanning calorimetry (DSC) calibration, HPLC retention time marker establishment, and Karl Fischer titration method development specific to moisture-sensitive acyl chlorides. Multiple suppliers (AKSci, Coolpharm, Molcore, Santa Cruz Biotechnology) offer the compound at 95–98% purity with full certificates of analysis, enabling its use as a cross-laboratory quality control standard [1].

Structure-Activity Relationship (SAR) Studies on Halogenated Isoxazolyl Penicillin Side Chains

The 2-chloro-6-fluorophenyl substitution pattern is unique among clinically utilized isoxazolyl penicillin intermediates. Medicinal chemistry programs investigating the impact of halogen electronegativity, steric bulk, and lipophilicity on β-lactam antibiotic pharmacokinetics can use the target compound as the fluoro-chloro reference point in a systematic SAR matrix that also includes the 2-chloro (cloxacillin), 2,6-dichloro (dicloxacillin), and unsubstituted phenyl (oxacillin) carbonyl chlorides . The comparative clinical data already available—showing that flucloxacillin achieves 92.6% protein binding, a 48-min IV half-life, and a 2:1 serum level advantage over IV dicloxacillin—provide a rich pharmacological baseline against which novel halogenation patterns can be benchmarked [1].

Degradation and Stability Studies of Acyl Chloride Pharmaceutical Intermediates Under ICH Conditions

As a solid at ambient temperature with a melting point of 48–52°C and a boiling point of 368.265°C, the target compound offers a distinct thermal stability window for forced degradation studies under ICH Q1A guidelines . Its physical state at 20°C (solid) contrasts with the liquid oxacillin intermediate (mp 24–25°C), enabling comparative hydrolytic stability assessments of solid versus liquid acyl chlorides under accelerated storage conditions (40°C/75% RH). The compound's corrosive hazard classification (UN3261, Class 8, Packing Group II) and recommended long-term storage at 2–8°C further define its handling envelope for industrial process safety evaluations [1].

Quote Request

Request a Quote for 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.